molecular formula C13H6ClF3N6S B11047622 6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11047622
M. Wt: 370.74 g/mol
InChI Key: QHNQNBAFBKJVPL-UHFFFAOYSA-N
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Description

6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple functional groups, including a chloro-substituted phenyl ring, a pyrazole ring, a trifluoromethyl group, and a triazolo-thiadiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chloro-substituted phenyl ring: This step involves the coupling of the pyrazole ring with a chloro-substituted benzene derivative through a nucleophilic aromatic substitution reaction.

    Formation of the triazolo-thiadiazole core: This is typically achieved by cyclization reactions involving the pyrazole derivative and appropriate reagents such as thiosemicarbazide and trifluoroacetic acid.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.

properties

Molecular Formula

C13H6ClF3N6S

Molecular Weight

370.74 g/mol

IUPAC Name

6-(2-chloro-5-pyrazol-1-ylphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6ClF3N6S/c14-9-3-2-7(22-5-1-4-18-22)6-8(9)10-21-23-11(13(15,16)17)19-20-12(23)24-10/h1-6H

InChI Key

QHNQNBAFBKJVPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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